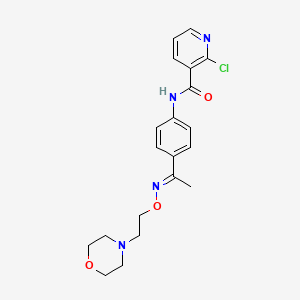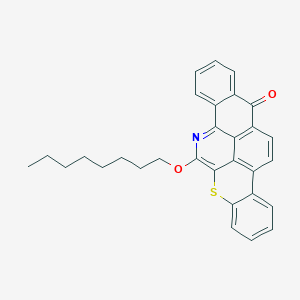
Quinolin-65
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinolin-65 is a model molecule used extensively in research to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is known for its large aromatic region and side chains, making it a suitable candidate for studying the chemical and physical properties of heavy hydrocarbons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Quinolin-65 can be synthesized through various methods, including the reaction of α,β-unsaturated aldehydes with anilines using malonic acid equivalents . The reaction conditions typically involve the use of catalytic systems and can be optimized for higher yields and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of batch reactors operated at specific temperatures and pressures. For example, the oxy-cracking reaction of this compound is performed in a Parr batch reactor at temperatures between 200°C and 230°C and an oxygen partial pressure of 750 psi .
Analyse Des Réactions Chimiques
Types of Reactions: Quinolin-65 undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is oxy-cracking, which combines oxidation and cracking reactions to convert heavy hydrocarbons into commodity products with minimal CO2 emissions .
Common Reagents and Conditions: The oxy-cracking reaction of this compound involves the use of hydroxyl radicals (OH˙) and hydroxide anions (OH−) in basic aqueous media. The reaction is carried out at mild temperatures (200–230°C) and pressures (500–750 psi) .
Major Products Formed: The major products formed from the oxy-cracking of this compound include organic carboxylic acids, phenolic compounds, and carbonyl-containing compounds. Small amounts of inorganic carbon (IC) are also produced .
Applications De Recherche Scientifique
Quinolin-65 is widely used in scientific research as a model molecule for studying the chemical and physical properties of solid-waste heavy hydrocarbons. It is particularly useful in understanding the oxy-cracking mechanism and the reaction kinetics of heavy hydrocarbons . Additionally, this compound has applications in the development of greener and more sustainable chemical processes .
Mécanisme D'action
The mechanism of action of Quinolin-65 involves the attack of hydroxyl radicals (OH˙) and hydroxide anions (OH−) on the molecule. This leads to oxidative decomposition, producing various aromatic intermediates that are further oxy-cracked into organic acids and small amounts of CO2 . The reaction kinetics suggest a parallel-consecutive reaction mechanism .
Comparaison Avec Des Composés Similaires
Quinolin-65 is often compared to other model molecules used to represent solid-waste heavy hydrocarbons, such as asphaltenes. It is unique in its large aromatic region and side chains, which closely resemble the physical and chemical properties of asphaltenes . Similar compounds include other quinoline derivatives and asphaltene model molecules .
Propriétés
Numéro CAS |
834884-59-2 |
|---|---|
Formule moléculaire |
C30H27NO2S |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
10-octoxy-8-thia-11-azahexacyclo[10.10.2.02,7.09,23.013,18.020,24]tetracosa-1(23),2,4,6,9,11,13,15,17,20(24),21-undecaen-19-one |
InChI |
InChI=1S/C30H27NO2S/c1-2-3-4-5-6-11-18-33-30-29-26-20(19-12-9-10-15-24(19)34-29)16-17-23-25(26)27(31-30)21-13-7-8-14-22(21)28(23)32/h7-10,12-17H,2-6,11,18H2,1H3 |
Clé InChI |
WFTBYGLYHXEEEK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C2C3=C(C=CC4=C3C(=N1)C5=CC=CC=C5C4=O)C6=CC=CC=C6S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)


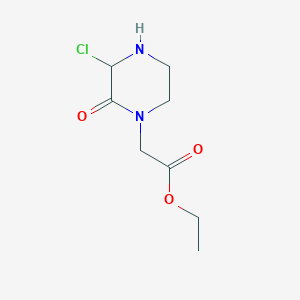


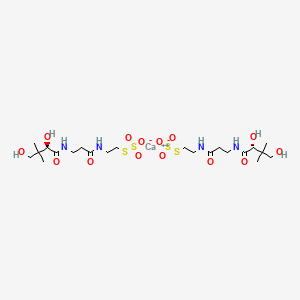
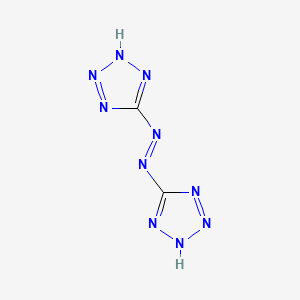
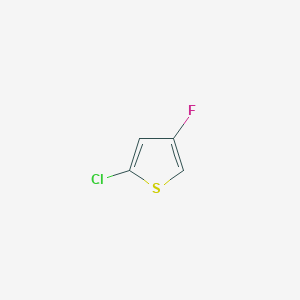


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
